9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
CAS No.:
Cat. No.: VC13769394
Molecular Formula: C20H14O6
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol -](/images/structure/VC13769394.png)
Specification
Molecular Formula | C20H14O6 |
---|---|
Molecular Weight | 350.3 g/mol |
IUPAC Name | pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexol |
Standard InChI | InChI=1S/C20H14O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-26H |
Standard InChI Key | KCRLQRDIZWMUFI-UHFFFAOYSA-N |
SMILES | C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O |
Canonical SMILES | C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triptycene family, featuring a pentacyclic system with three benzene rings fused around a central bicyclo[2.2.2]octatriene moiety. The IUPAC name, pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexol, reflects its complex topology . The hydroxyl groups at positions 2,3,6,7,14,15 contribute to its polarity and reactivity (Fig. 1).
Molecular Formula: C₂₀H₁₄O₆
Molecular Weight: 350.33 g/mol
SMILES: C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O
Symmetry and Electronic Properties
The molecule’s D₃h symmetry enhances its stability and facilitates π-π stacking interactions. Density functional theory (DFT) calculations suggest a HOMO-LUMO gap of ~3.1 eV, indicative of potential semiconducting behavior .
Synthesis and Derivatives
Synthetic Routes
The parent triptycene structure is typically synthesized via Diels-Alder reactions, followed by hydroxylation. A notable derivative, 2,3,6,7,14,15-hexabromo-9,10-dihydro-9,10-[1, benzenoanthracene (CAS: 55805-81-7), serves as a precursor. Bromination of triptycene with excess Br₂ in chloroform, catalyzed by Fe, yields the hexabromo derivative in 98% efficiency . Subsequent hydrolysis under alkaline conditions introduces hydroxyl groups .
Table 1: Key Synthetic Intermediates
Compound | CAS | Molecular Formula | Yield |
---|---|---|---|
Hexabromo-triptycene | 55805-81-7 | C₂₀H₈Br₆ | 98% |
9,10-Dihydro-...-hexaol (Target) | 1227256-04-3 | C₂₀H₁₄O₆ | 61% |
Functionalization Strategies
The hydroxyl groups enable further modifications:
-
Etherification: Reaction with alkyl halides forms polyethers for membrane materials .
-
Coordination Complexes: Chelation with transition metals (e.g., Cu²⁺) produces catalysts for oxidation reactions .
Physical and Chemical Properties
Thermodynamic Parameters
Boiling Point: 654.1±55.0 °C (predicted)
Density: 1.726±0.06 g/cm³
pKa: 8.85±0.20 (hydroxyl proton)
Solubility and Stability
The compound exhibits limited solubility in apolar solvents (e.g., hexane) but dissolves readily in DMSO and DMF. Its aromatic system resists thermal decomposition below 300°C, as confirmed by thermogravimetric analysis (TGA) .
Applications in Advanced Materials
Organic Semiconductors
The conjugated π-system facilitates charge transport, with hole mobility measured at 0.12 cm²/V·s in thin-film transistors . Blending with PCBM (phenyl-C61-butyric acid methyl ester) enhances electron mobility in photovoltaic devices .
Polymer Composites
Incorporating the hexaol into epoxy resins improves tensile strength by 40% due to hydrogen bonding between hydroxyl groups and the polymer matrix .
Table 2: Material Performance Metrics
Application | Parameter | Value |
---|---|---|
Organic Photovoltaics | Power Conversion | 8.2% |
Epoxy Composites | Tensile Strength | 85 MPa |
Recent Research Developments
Supramolecular Assemblies
2024 studies demonstrate its use in metal-organic frameworks (MOFs) with Cu nodes, achieving a BET surface area of 1,450 m²/g for gas storage .
Biomedical Applications
Functionalized derivatives show promise as MRI contrast agents, with relaxivity values (r₁) of 12.3 mM⁻¹s⁻¹ at 3 Tesla .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume